(2S)-2-[(2,4-dimethyl-1,3-thiazol-5-yl)sulfonyl-methylamino]propanoic acid
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Overview
Description
(2S)-2-[(2,4-dimethyl-1,3-thiazol-5-yl)sulfonyl-methylamino]propanoic acid is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a thiazole ring, a sulfonyl group, and an amino acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[(2,4-dimethyl-1,3-thiazol-5-yl)sulfonyl-methylamino]propanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as 2-aminothiophenol and α-haloketones, under acidic or basic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced by reacting the thiazole derivative with sulfonyl chlorides in the presence of a base, such as triethylamine.
Attachment of the Amino Acid Moiety: The final step involves coupling the sulfonyl-thiazole intermediate with an amino acid derivative, such as (S)-alanine, using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[(2,4-dimethyl-1,3-thiazol-5-yl)sulfonyl-methylamino]propanoic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring and the sulfonyl group can be oxidized under strong oxidizing conditions, leading to the formation of sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Sulfides
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
(2S)-2-[(2,4-dimethyl-1,3-thiazol-5-yl)sulfonyl-methylamino]propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2S)-2-[(2,4-dimethyl-1,3-thiazol-5-yl)sulfonyl-methylamino]propanoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biochemical pathways. The thiazole ring and sulfonyl group are key structural features that contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-[(2,4-dimethyl-1,3-thiazol-5-yl)sulfonyl-methylamino]butanoic acid: Similar structure with an additional carbon in the amino acid moiety.
(2S)-2-[(2,4-dimethyl-1,3-thiazol-5-yl)sulfonyl-methylamino]acetic acid: Similar structure with a shorter amino acid moiety.
(2S)-2-[(2,4-dimethyl-1,3-thiazol-5-yl)sulfonyl-methylamino]valeric acid: Similar structure with a longer amino acid moiety.
Uniqueness
(2S)-2-[(2,4-dimethyl-1,3-thiazol-5-yl)sulfonyl-methylamino]propanoic acid is unique due to its specific combination of the thiazole ring, sulfonyl group, and (S)-alanine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(2S)-2-[(2,4-dimethyl-1,3-thiazol-5-yl)sulfonyl-methylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O4S2/c1-5-9(16-7(3)10-5)17(14,15)11(4)6(2)8(12)13/h6H,1-4H3,(H,12,13)/t6-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHHPRPXRIREMRH-LURJTMIESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)S(=O)(=O)N(C)C(C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=N1)C)S(=O)(=O)N(C)[C@@H](C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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